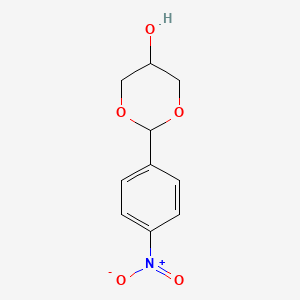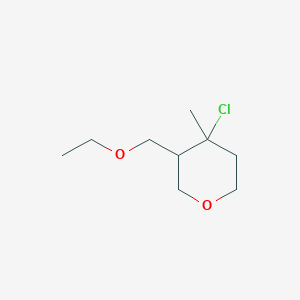
4-Chloro-3-(ethoxymethyl)-4-methyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(ethoxymethyl)-4-methyloxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers, and this particular compound features a chlorine atom, an ethoxymethyl group, and a methyl group attached to the oxane ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethoxymethyl)-4-methyloxane can be achieved through several synthetic routes. One common method involves the chlorohydrination of isoprene followed by esterification. The reaction conditions typically include the use of a chlorine-containing compound and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include the initial formation of intermediate compounds, followed by chlorination and subsequent functional group modifications. The use of nonchlorinated organic solvents and controlled reaction temperatures are crucial to achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(ethoxymethyl)-4-methyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxanes .
Aplicaciones Científicas De Investigación
4-Chloro-3-(ethoxymethyl)-4-methyloxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a building block for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 4-Chloro-3-(ethoxymethyl)-4-methyloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its application .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methoxyaniline: Shares the chloro and methoxy groups but differs in the core structure.
2-Methyl-1-chlorocyclohexane: Similar in having a chlorine and methyl group but differs in the ring structure.
Propiedades
Número CAS |
90261-69-1 |
|---|---|
Fórmula molecular |
C9H17ClO2 |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
4-chloro-3-(ethoxymethyl)-4-methyloxane |
InChI |
InChI=1S/C9H17ClO2/c1-3-11-6-8-7-12-5-4-9(8,2)10/h8H,3-7H2,1-2H3 |
Clave InChI |
OGXKTAJKOIWNNH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1COCCC1(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


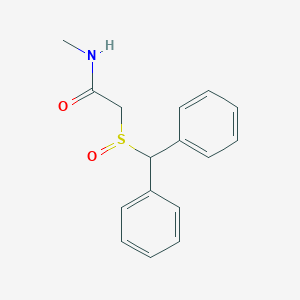
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
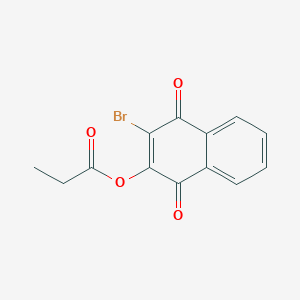
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
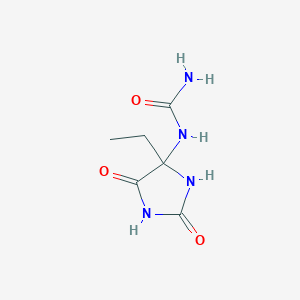
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)

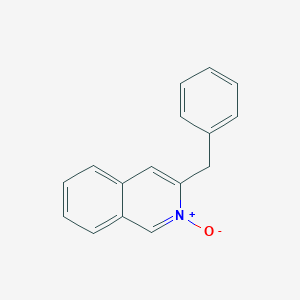
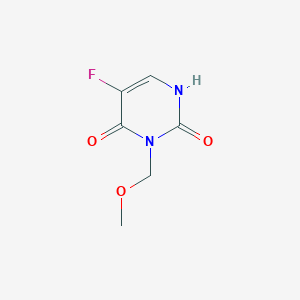

![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
